Receptor Discrimination: α-SK2 vs. S. cerevisiae α-Factor
In direct competitive binding experiments using [³H]‑labeled S. cerevisiae α‑factor, the S. cerevisiae α‑factor receptor (c‑Ste2p) exhibits a 3,400‑fold higher affinity for its cognate peptide (c‑α‑f, WHWLQLKPGQPMY) than for the S. kluyveri α‑factor peptide (k‑α‑f, i.e., α‑SK2, WHWLSFSKGEPMY). Conversely, the S. kluyveri receptor (k‑Ste2p) shows only an approximately 2‑fold preference for α‑SK2 over c‑α‑factor. This asymmetry demonstrates that α‑SK2 is not merely a weaker agonist on the c‑Ste2p receptor but defines an orthogonal ligand–receptor pair [1].
| Evidence Dimension | Competitive binding affinity (relative affinity to cognate vs. non‑cognate receptor) |
|---|---|
| Target Compound Data | α‑SK2 (k‑α‑f, WHWLSFSKGEPMY): affinity for c‑Ste2p is 1/3400 that of c‑α‑f; affinity for k‑Ste2p is ~2‑fold higher than c‑α‑f |
| Comparator Or Baseline | S. cerevisiae α‑factor (c‑α‑f, WHWLQLKPGQPMY): affinity for c‑Ste2p set as baseline (1); affinity for k‑Ste2p is ~0.5× that of α‑SK2 |
| Quantified Difference | 3,400‑fold difference in c‑Ste2p binding; ~2‑fold difference in k‑Ste2p binding |
| Conditions | [³H]c‑α‑factor competition binding assay; receptors expressed in S. cerevisiae a‑type strains (Sen & Marsh, J Biol Chem 1994) |
Why This Matters
This 3,400‑fold discrimination window enables researchers to use α‑SK2 as a specific probe for k‑Ste2p or as a negative control on c‑Ste2p, which is critical for receptor deorphanization, mutant screens, and studies of GPCR binding pocket evolution.
- [1] Sen M, Marsh L. Noncontiguous domains of the alpha-factor receptor of yeasts confer ligand specificity. J Biol Chem. 1994;269(2):968-973. PMID: 8288649 View Source
